Product packaging for 4-(4-Methoxyphenyl)-2-methylthiazole(Cat. No.:CAS No. 50834-78-1)

4-(4-Methoxyphenyl)-2-methylthiazole

Cat. No.: B1363259
CAS No.: 50834-78-1
M. Wt: 205.28 g/mol
InChI Key: OVKCVKLSCKKRJY-UHFFFAOYSA-N
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Description

Significance of the Thiazole (B1198619) Heterocyclic Scaffold in Drug Discovery and Development

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry. nih.govsemanticscholar.org This unique scaffold is a fundamental component of numerous naturally occurring and synthetic compounds with significant therapeutic value. nih.gov Its presence in essential molecules like vitamin B1 (thiamine) and the penicillin nucleus underscores its biological importance. nih.govresearchgate.net

Thiazole derivatives have demonstrated a remarkable versatility, exhibiting a wide spectrum of pharmacological activities. bohrium.comfabad.org.tr These include antimicrobial, antiretroviral, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govsemanticscholar.orgfabad.org.tr Marketed drugs such as the antiretroviral ritonavir (B1064) and the antibacterial sulfathiazole (B1682510) feature the thiazole core, highlighting its clinical relevance. nih.govbohrium.com

The adaptability of the thiazole nucleus allows for modifications at various positions, enabling the synthesis of new molecules with enhanced potency and specificity for a diverse range of biological targets. researchgate.netsciencecentral.in This has made it a "privileged scaffold" in drug design, consistently appearing as a key structural motif in the development of novel therapeutic agents. sciencecentral.inresearchgate.net Researchers continue to explore thiazole derivatives to address challenges like drug resistance by creating compounds with improved efficacy and reduced toxicity. bohrium.com

Contextualization of 4-(4-Methoxyphenyl)-2-methylthiazole within Thiazole-Based Therapeutic Research

Within the vast landscape of thiazole-based research, specific substituted derivatives have emerged as compounds of particular interest. This compound, a molecule featuring a methoxy-substituted phenyl ring at the 4-position and a methyl group at the 2-position of the thiazole core, is one such compound that has garnered attention for its potential therapeutic applications.

The structural features of this compound, particularly the presence of the methoxyphenyl group, are significant in the context of medicinal chemistry. The methoxy (B1213986) group can influence the compound's electronic properties, solubility, and ability to interact with biological targets. ontosight.ai Research into related structures, such as 2-(4-methoxyphenyl)benzo[d]thiazole, has highlighted the potential for this type of substitution to contribute to various biological activities, including antitumor effects. nih.gov

Derivatives incorporating the methoxyphenyl moiety have been investigated for their anticancer properties, with studies showing that such compounds can inhibit the growth of various cancer cell lines. nih.govnih.gov The exploration of this compound and its analogs is part of a broader effort to develop novel, targeted therapies by leveraging the proven therapeutic potential of the thiazole scaffold. acs.orgresearchgate.net The ongoing investigation into this and similar compounds aims to elucidate their mechanisms of action and optimize their structure to enhance their pharmacological profiles. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NOS B1363259 4-(4-Methoxyphenyl)-2-methylthiazole CAS No. 50834-78-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methoxyphenyl)-2-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS/c1-8-12-11(7-14-8)9-3-5-10(13-2)6-4-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKCVKLSCKKRJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354323
Record name 4-(4-Methoxy-phenyl)-2-methyl-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50834-78-1
Record name 4-(4-Methoxy-phenyl)-2-methyl-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 4 Methoxyphenyl 2 Methylthiazole and Its Congeners

Established Synthetic Pathways for 2,4-Disubstituted Thiazoles

The synthesis of the 2,4-disubstituted thiazole (B1198619) framework has been predominantly achieved through several classical condensation reactions. These methods, while foundational, have been refined over the years to improve yields and substrate scope.

The most prominent and widely utilized method is the Hantzsch thiazole synthesis . This reaction involves the cyclization of an α-haloketone with a thioamide. nih.gov For the synthesis of 4-(4-Methoxyphenyl)-2-methylthiazole, this would involve the reaction of 2-bromo-1-(4-methoxyphenyl)ethan-1-one with thioacetamide (B46855). This condensation reaction is a versatile method for obtaining a wide array of thiazole derivatives with various substituents at the 2, 4, and 5-positions. nih.gov

Another classical approach is the Cook-Heilbron synthesis , which is particularly useful for the preparation of 5-aminothiazoles. wikipedia.org This reaction proceeds through the interaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions. nih.govwikipedia.org While not a direct route to this compound, it is a key method for accessing 5-amino-2,4-disubstituted thiazole precursors which can be further modified. wikipedia.org

The Gabriel thiazole synthesis offers an alternative route, involving the cyclization of α-acylaminoketones. nih.gov Additionally, the Tcherniac synthesis provides a pathway to 2-substituted thiazoles through the hydrolysis of α-thiocyanoketones. pharmaguideline.com These established methods form the bedrock of thiazole chemistry, providing reliable, albeit sometimes harsh, routes to the desired scaffolds.

Innovative and Green Chemistry Approaches in Thiazole Synthesis

In response to the growing demand for environmentally benign and efficient chemical processes, modern synthetic chemistry has seen a shift towards innovative and green methodologies. bepls.comresearchgate.net The synthesis of thiazole derivatives, including this compound, has significantly benefited from these advancements. bepls.combohrium.com

One-Pot Multicomponent Cyclization Reactions

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, offering significant advantages in terms of operational simplicity, time, and resource efficiency. nih.govmdpi.com These reactions allow for the construction of complex molecules like 2,4-disubstituted thiazoles in a single step from three or more starting materials. nih.govresearchgate.net For instance, a facile one-pot procedure for the synthesis of thiazol-2(3H)-imine derivatives has been achieved through the bromination of α-active methylene (B1212753) ketones, followed by treatment with potassium thiocyanate (B1210189) and condensation with various primary amines. researchgate.net Another approach involves the reaction of aldehydes, α-bromoketones, and thiosemicarbazide (B42300) in a one-pot fashion. tandfonline.com These MCRs often proceed with high atom economy, minimizing waste generation and simplifying purification processes. acs.org

Catalyst- and Solvent-Free Reaction Protocols

A significant stride in green chemistry is the development of catalyst- and solvent-free reaction conditions. tandfonline.comtandfonline.com The synthesis of 2,4-disubstituted thiazoles has been successfully achieved by grinding α-halo carbonyl compounds with thiourea (B124793) or thioacetamide at room temperature. tandfonline.com This mechanochemical approach not only eliminates the need for potentially toxic solvents but also often leads to shorter reaction times and high yields. tandfonline.comresearchgate.net One-pot reactions of aldehydes and α-bromoketones with thiosemicarbazide under grinding conditions have also been reported to be efficient and environmentally friendly. tandfonline.com These methods represent a paradigm shift towards more sustainable synthetic practices in thiazole chemistry.

Microwave-Assisted Synthetic Transformations

Microwave-assisted organic synthesis (MAOS) has become an invaluable technique for accelerating chemical reactions. nih.gov The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields. nih.govbepls.com The synthesis of hydrazinyl thiazole derivatives, for example, has been reported to occur within seconds under solvent- and catalyst-free microwave conditions. nih.gov This rapid and efficient heating method is particularly advantageous for the synthesis of a diverse library of thiazole compounds, including congeners of this compound. bepls.com

Synthesis ApproachKey FeaturesStarting Materials Example for a 2,4-Disubstituted ThiazoleEnvironmental Impact
One-Pot Multicomponent Reactions Single-step synthesis, high atom economy, operational simplicity.Aldehyde, α-bromoketone, thiosemicarbazide. tandfonline.comReduced waste, energy, and time. nih.gov
Catalyst- and Solvent-Free Grinding No solvent or catalyst required, room temperature, simple workup.α-halo carbonyl compound, thiourea/thioacetamide. tandfonline.comMinimal environmental footprint. tandfonline.com
Microwave-Assisted Synthesis Rapid reaction times, improved yields, often solvent-free.Carbonyl compounds, thiosemicarbazide, α-haloketones. nih.govReduced energy consumption and reaction time. bepls.com

Strategies for Regioselective Functionalization of the Thiazole Ring System

The functionalization of the pre-formed thiazole ring is a crucial strategy for creating structural diversity and fine-tuning the properties of thiazole derivatives. rsc.org The inherent electronic nature of the thiazole ring dictates the regioselectivity of these functionalization reactions. The C2 position is the most electron-deficient and susceptible to nucleophilic attack and deprotonation, while the C5 position is the most electron-rich and is the primary site for electrophilic substitution. pharmaguideline.comwikipedia.org

Recent advancements have focused on the development of palladium-catalyzed regioselective C-H activation and alkenylation to introduce functional groups at specific positions of the thiazole ring. rsc.org This approach allows for the sequential and programmed introduction of substituents at the C2, C4, and C5 positions, starting from simple thiazole derivatives. rsc.org

Electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation typically occur at the C5 position. numberanalytics.com The presence of an electron-donating group at the C2 position can further facilitate electrophilic attack at C5. pharmaguideline.com Conversely, nucleophilic substitution reactions are less common but can be achieved at the C2 position, especially if a good leaving group is present. numberanalytics.com The use of organometallic reagents, such as those derived from magnesium or zinc, has also been employed for the regioselective functionalization of the thiazole scaffold, allowing for the introduction of a wide range of electrophiles. nih.gov

Structural Elucidation Techniques for Synthesized Thiazole Derivatives

The unambiguous determination of the structure of newly synthesized thiazole derivatives is paramount. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is a fundamental tool for determining the molecular structure. nih.govnih.gov Proton NMR provides information about the chemical environment of the protons, their multiplicity, and their connectivity, while ¹³C NMR reveals the number and types of carbon atoms in the molecule. acs.org For this compound, characteristic signals for the methyl, methoxy (B1213986), and aromatic protons, as well as the thiazole ring proton, would be expected.

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the synthesized compounds. rsc.orgnih.gov High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition of the molecule. nih.gov The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. rsc.org

X-ray crystallography provides the most definitive structural proof by determining the precise arrangement of atoms in a single crystal. mdpi.comacs.orgnih.gov This technique allows for the unambiguous determination of bond lengths, bond angles, and stereochemistry. acs.orgresearchgate.net The crystal structure of a molecule provides invaluable insight into its three-dimensional conformation.

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting the vibrations of chemical bonds. researchgate.netnih.gov

The collective data from these techniques provide a comprehensive and unequivocal characterization of the synthesized thiazole derivatives.

TechniqueInformation ProvidedApplication to Thiazole Derivatives
¹H and ¹³C NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei. nih.govElucidation of substituent positions and overall molecular structure. nih.gov
Mass Spectrometry (MS/HRMS) Molecular weight, elemental composition, fragmentation pattern. rsc.orgnih.govConfirmation of molecular formula and structural fragments. nih.gov
X-ray Crystallography Precise 3D arrangement of atoms in a crystal. mdpi.comacs.orgUnambiguous determination of structure, conformation, and stereochemistry. nih.govresearchgate.net
Infrared (IR) Spectroscopy Presence of functional groups. researchgate.netIdentification of key bonds and functional moieties. nih.gov

Pharmacological Profile and Biological Activities of 4 4 Methoxyphenyl 2 Methylthiazole Derivatives

Antineoplastic and Antiproliferative Activities

Thiazole-containing compounds, including derivatives of 4-(4-methoxyphenyl)-2-methylthiazole, have been extensively investigated for their potential as anticancer agents. dmed.org.uamdpi.com Research has shown that these molecules can exhibit potent cytotoxic effects against various cancer cell lines and can interfere with critical pathways involved in cancer cell growth and proliferation.

In Vitro Cytotoxicity Against Various Cancer Cell Lines

Numerous studies have documented the ability of this compound derivatives to inhibit the growth of a diverse range of human cancer cell lines. The cytotoxic potential is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

One study detailed a derivative, [3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromide, which was particularly effective against human leukemia cells, displaying IC50 values of 7.5 µg/mL for HL-60 cells and 8.9 µg/mL for Jurkat cells. dmed.org.ua Another series of substituted methoxylbenzoyl-aryl-thiazoles (SMART) showed significantly improved antiproliferative activity against melanoma and prostate cancer cells, with efficacy in the low nanomolar range. nih.gov Similarly, newly synthesized thiazole (B1198619) derivatives have shown potent activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. mdpi.com For instance, one derivative with a chloro substitution demonstrated IC50 values of 2.57 µM and 7.26 µM against MCF-7 and HepG2 cells, respectively. mdpi.com

The table below summarizes the in vitro cytotoxic activity of selected this compound derivatives against various cancer cell lines.

Derivative CompoundCancer Cell LineCell Line TypeIC50 ValueSource
[3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromideHL-60Human Myeloid Leukemia7.5 µg/mL dmed.org.ua
[3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromideJurkatHuman T-cell Leukemia8.9 µg/mL dmed.org.ua
Substituted Methoxylbenzoyl-aryl-thiazoles (SMART)Prostate Cancer CellsProstate Cancer0.7 - 1.0 µM nih.gov
Substituted Methoxylbenzoyl-aryl-thiazoles (SMART)Melanoma CellsMelanoma1.8 - 2.6 µM nih.gov
2-[2-(4-methoxybenzylidene) hydrazinyl]-4-phenylthiazoleHeLaCervical Cancer11.1 µg/mL nih.gov
Thiazole derivative with chloro substitution (Compound 4c)MCF-7Breast Cancer2.57 µM mdpi.com
Thiazole derivative with chloro substitution (Compound 4c)HepG2Liver Cancer7.26 µM mdpi.com
2-{2-[3-(benzothiazol-2-ylamino)-4-oxo-2-thioxothiazolidin-5-ylidenemethyl]-4-chlorophenoxy}-N-(4-methoxyphenyl)-acetamideVariousLeukemia, Melanoma, Lung, Colon, CNS, Ovarian, Renal, Prostate, BreastAverage logGI50: -5.38 nih.gov

Modulation of Cancer Cell Growth and Viability

Beyond direct cytotoxicity, derivatives of this compound influence cancer cell growth and viability by modulating key cellular processes. A primary mechanism of action identified for these compounds is the inhibition of tubulin polymerization. nih.govnih.govnih.gov Tubulin is a critical protein that assembles into microtubules, which are essential for cell division, intracellular transport, and maintaining cell structure. By disrupting microtubule dynamics, these thiazole derivatives can arrest the cell cycle, typically in the G2/M phase, and induce apoptosis (programmed cell death). nih.govnih.gov

Flow cytometric analysis of cells treated with these compounds has confirmed their ability to cause cell cycle arrest. nih.gov Furthermore, studies have shown that these derivatives can activate apoptotic pathways by up-regulating pro-apoptotic proteins like Bax and activating caspases 3 and 9, while down-regulating anti-apoptotic proteins such as Bcl-2. nih.gov Some derivatives have also been found to inhibit key signaling pathways, such as the PI3K/Akt/mTOR pathway, which are crucial for cancer cell survival and proliferation. nih.govembopress.org Additionally, certain thiazolyl-pyrazoline compounds have demonstrated dual inhibitory activity against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2), both of which are important targets in cancer therapy. escholarship.org

Antimicrobial Efficacy

In addition to their anticancer properties, this compound derivatives have been recognized for their significant antimicrobial effects. dmed.org.uamdpi.com These compounds have shown efficacy against a range of pathogenic bacteria and fungi, highlighting their potential as broad-spectrum antimicrobial agents.

Antibacterial Spectrum Against Gram-Positive and Gram-Negative Strains

Derivatives of this compound have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. Research has shown that specific structural modifications to the thiazole core can yield compounds with potent antibacterial effects. For example, certain thiazolyl-thiourea derivatives containing halogen substitutions exhibit promising efficacy against staphylococcal species, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 16 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis. mdpi.com

Other studies have reported on piperazinyl derivatives that effectively inhibit the growth of methicillin-resistant S. aureus (MRSA) and Escherichia coli with MIC values of 4 and 8 μg/mL, respectively. mdpi.com Furthermore, some thiazole-based chalcones have been found to be highly effective against both Gram-positive and Gram-negative species. researchgate.net Research has also highlighted the ability of certain 4-thiazolidinone (B1220212) derivatives to degrade the biofilm of Pseudomonas aeruginosa, a challenging Gram-negative pathogen. nih.gov One such compound, 2-{2-[3-(benzothiazol-2-ylamino)-4-oxo-2-thioxothiazolidin-5-ylidenemethyl]-4-chlorophenoxy}-N-(4-methoxyphenyl)-acetamide, caused a 58% degradation of P. aeruginosa biofilm at a concentration of 100 µM. nih.gov

The table below presents the antibacterial activity of selected derivatives.

Derivative TypeBacterial StrainActivity (MIC)Source
Thiazolyl-thiourea (halogenated)Staphylococcus aureus4 - 16 µg/mL mdpi.com
Thiazolyl-thiourea (halogenated)Staphylococcus epidermidis4 - 16 µg/mL mdpi.com
Piperazinyl derivativeMethicillin-resistant S. aureus (MRSA)4 µg/mL mdpi.com
Piperazinyl derivativeEscherichia coli8 µg/mL mdpi.com
4-methylthiazole-(benz)azole derivativesPseudomonas aeruginosaHalf the potency of reference drug mersin.edu.tr

Antifungal Potency Against Pathogenic Fungi

The antifungal potential of this compound derivatives has been well-documented, particularly against pathogenic fungi like Candida albicans. mdpi.comnih.gov Certain (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives have demonstrated exceptionally strong antifungal effects against clinical isolates of C. albicans, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.gov The corresponding Minimum Fungicidal Concentration (MFC) values, which indicate the concentration needed to kill the fungus, were found to be two- to four-fold higher than the MIC values. nih.gov

Similarly, a series of triazolo-thiadiazole derivatives exhibited very good antifungal activities, with one compound containing a 2-(2-methoxy-phenyl)-ethyl group showing the highest potency, with MIC values in the range of 2–10 μg/mL and MFC values of 5–20 μg/mL. mdpi.com These activities were significantly higher than those of the reference drugs ketoconazole (B1673606) and bifonazole. mdpi.com

The table below summarizes the antifungal potency of specific derivatives.

Derivative TypeFungal StrainActivity (MIC)Activity (MFC)Source
(2-(cyclopropylmethylidene)hydrazinyl)thiazoleCandida albicans (clinical isolates)0.008 - 7.81 µg/mL0.015 - 31.25 µg/mL nih.gov
Triazolo-thiadiazole derivative (Compound 4)Various pathogenic fungi2 - 10 µg/mL5 - 20 µg/mL mdpi.com

Inhibition of Bacterial Quorum Sensing Mechanisms

A novel approach to combating bacterial infections involves disrupting quorum sensing (QS), the cell-to-cell communication system bacteria use to coordinate group behaviors, including virulence factor production and biofilm formation. nih.govnih.gov Thiazole derivatives have been identified as potential quorum sensing inhibitors (QSIs). By interfering with QS signaling, these compounds can reduce bacterial pathogenicity without exerting selective pressure that leads to antibiotic resistance. nih.gov

Research into benzothiazole (B30560) derivatives has shown their potential to act as QSIs. For instance, a series of 1,2,3,5-tetrazine (B1252110) derivatives linked to a benzothiazole scaffold was evaluated for anti-QS activity using the Chromobacterium violaceum model, which produces a purple pigment called violacein (B1683560) under QS control. plos.org These compounds were able to inhibit violacein production, with one derivative showing 50% inhibition at a concentration of 28.56 µg/mL, confirming their ability to disrupt bacterial communication. plos.org This strategy of blocking QS signaling represents a promising alternative to traditional antibiotics for controlling bacterial infections. nih.gov

Enzyme Inhibition Activities

The ability of this compound derivatives to interact with and inhibit various enzymes is a cornerstone of their therapeutic potential. Researchers have extensively investigated their effects on key enzymes implicated in a range of diseases.

Acetylcholinesterase (AChE) Inhibition for Neurological Applications

Acetylcholinesterase (AChE) inhibitors are crucial in the management of Alzheimer's disease and other neurological disorders characterized by cholinergic deficits. A number of this compound derivatives have been designed and synthesized as potential AChE inhibitors. osti.govnih.gov

One study focused on a series of 4-arylthiazole-2-amine derivatives and found that many exhibited significant in vitro acetylcholinesterase inhibitory activity. nih.gov Notably, compound 4f from this series demonstrated a potent IC₅₀ value of 0.66 μM, which was superior to the reference drugs Rivastigmine and Huperzine-A. nih.gov Molecular docking studies of compound 4f revealed a strong binding affinity to AChE, with a binding energy of -11.27 Kcal/mol. nih.gov

Another study synthesized 4-methoxy-phenylthiazole-2-amine derivatives, with compound 5g emerging as a particularly effective and selective AChE inhibitor with an IC₅₀ value of 5.84 μmol/L. osti.gov Kinetic studies indicated that compound 5g acts as a mixed-type inhibitor. osti.gov The structure-activity relationship in one series of 2-(4-arylthiazol-2-ylamino)-5-(4-methylbenzylidene)-4,5-dihydrothiazole-4-one derivatives highlighted that the AChE inhibitory activity is significantly influenced by the nature of the arylidene substituents, with 4-methoxy- and 3,4-dimethoxybenzylidene substituents being optimal for activity. nih.gov

Inhibitory Activity of this compound Derivatives against Acetylcholinesterase (AChE)
CompoundIC₅₀ (μM)Reference
Compound 4f0.66 nih.gov
Compound 5g5.84 osti.gov

DNA Gyrase B Inhibitory Potential

DNA gyrase is a crucial bacterial enzyme and a well-established target for antibacterial agents. Thiazole-based compounds have been explored as potential inhibitors of the GyrB subunit of DNA gyrase. researchgate.net A novel series of thiazole-based derivatives were synthesized and evaluated for their antiproliferative and antibacterial properties, with some compounds showing significant inhibitory activity against E. coli DNA gyrase. frontiersin.org

Specifically, compounds 11b , 11e , and 12b from this series displayed the highest inhibitory efficacy with IC₅₀ values of 182, 190, and 197 nM, respectively, which are comparable to the reference drug novobiocin (B609625) (IC₅₀ = 170 nM). frontiersin.org These compounds also demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacterial strains. frontiersin.org Another study developed novel thiazole-based hybrids, where derivatives 9e and 9g showed outstanding in vitro inhibitory efficacy against E. coli. researchgate.net

Inhibitory Activity of Thiazole Derivatives against E. coli DNA Gyrase
CompoundIC₅₀ (nM)Reference
Novobiocin (Reference)170 frontiersin.org
Compound 11b182 frontiersin.org
Compound 11e190 frontiersin.org
Compound 12b197 frontiersin.org

Cyclooxygenase (COX) Inhibition and Antiplatelet Effects

Cyclooxygenase (COX) enzymes are key players in inflammation and platelet aggregation. Thiazole derivatives have been investigated as inhibitors of COX-1 and COX-2. nih.gov One study reported on a series of 4,5-bis(4-methoxyphenyl)-2-substituted-thiazoles as potent antiplatelet agents. nih.gov The compound 4,5-bis(4-methoxyphenyl)-2-[(1-methylpiperazin-4-yl)carbonyl]thiazole (10a, FR122047) exhibited potent inhibition of malondialdehyde (MDA) synthesis in vitro with an IC₅₀ of 0.088 microM and a potent cyclooxygenase inhibition with an IC₅₀ of 0.43 microM. nih.gov This compound also showed significant ex vivo antiplatelet aggregation in guinea pigs. nih.gov

A separate study investigated two novel thiazole derivatives, N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide (B32628) (compound 1 ) and 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (B346379) (compound 2 ), for their effects on COX activity. nih.gov Compound 1 was found to be a specific inhibitor of COX-1 with an IC₅₀ of 5.56 x 10⁻⁸ µM, while both compounds potently inhibited COX-2-dependent PGE2 production with IC₅₀ values of 9.01±0.01µM for compound 1 and 11.65±6.20µM for compound 2. nih.gov A novel 4-piperidone-based thiazole derivative, (Z)-2-(2-(3-methyl-2,6-diphenylpiperidin-4-ylidene) hydrazinyl)-4-(4-nitrophenyl)thiazole (R4 ), has been shown to inhibit platelet aggregation induced by collagen and ADP, suggesting an inhibitory effect on the cyclooxygenase and lipoxygenase pathways. healthbiotechpharm.org

Cyclooxygenase (COX) Inhibitory Activity of Thiazole Derivatives
CompoundTargetIC₅₀ (μM)Reference
FR122047 (10a)COX0.43 nih.gov
Compound 1COX-10.0000556 nih.gov
Compound 1COX-29.01 nih.gov
Compound 2COX-211.65 nih.gov

Anti-inflammatory and Analgesic Properties

The anti-inflammatory and analgesic activities of this compound derivatives are often linked to their COX inhibitory effects. Several studies have demonstrated the potential of these compounds in mitigating inflammation and pain in various experimental models. nih.govresearchgate.net

Thiazole and thiazolidinone derivatives have been the focus of research for their anti-inflammatory properties. nih.gov The anti-inflammatory effects of N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide and 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol were demonstrated in the dorsal air pouch model of inflammation, where they inhibited PGE2 secretion. nih.gov A series of 2-(trimethoxyphenyl)-4-R1-5-R2-thiazoles were synthesized and evaluated for their anti-inflammatory properties, with all tested compounds reducing the acute phase bone marrow response, phagocytic capacity, and nitro-oxidative stress. researchgate.net

Anticonvulsant Activities

Epilepsy is a common neurological disorder, and there is a continuous search for new anticonvulsant drugs with improved efficacy and safety profiles. Thiazole and its fused heterocyclic derivatives have shown promise in this area. nih.govresearchgate.net

A series of new 6-(substituted-phenyl)thiazolo[3,2-b] nih.govnih.govresearchgate.nettriazole derivatives were synthesized and tested for their anticonvulsant activities. nih.govresearchgate.net In these studies, 6-(4-fluorophenyl)thiazolo[3,2-b] nih.govnih.govresearchgate.nettriazole (3c) showed selective protection against maximal electroshock (MES) seizures with an ED₅₀ value of 49.1 mg/Kg. researchgate.net Another compound, 6-(4-Propoxyphenyl)thiazolo[3,2-b] nih.govnih.govresearchgate.nettriazole (5b) , was active in both the MES and subcutaneous pentylenetetrazole (PTZ) tests, with an ED₅₀ of 63.4 mg/Kg in the PTZ screen. researchgate.net Furthermore, thiazole-thiazolidinone hybrids have been designed and evaluated for their anticonvulsant effects, with several compounds showing excellent activity in both PTZ-induced seizures and MES tests. mdpi.com

Anticonvulsant Activity of Thiazolo[3,2-b] nih.govnih.govresearchgate.nettriazole Derivatives
CompoundTestED₅₀ (mg/kg)Reference
3cMES49.1 researchgate.net
5bPTZ63.4 researchgate.net

Exploration of Other Biomedical Applications (e.g., Antiviral, Antidiabetic, Neuroprotective)

The therapeutic potential of this compound derivatives extends beyond the aforementioned activities, with research exploring their utility in other biomedical areas.

Antidiabetic Activity: Thiazole has been identified as a key scaffold in antidiabetic drugs. worktribe.com A study on arylidenehydrazinyl-4-methoxyphenylthiazoles identified 2-(2-(3,4-dichlorobenzylidene)hydrazinyl)-4-(4-methoxyphenyl)thiazole as a lead molecule for α-amylase inhibition with an IC₅₀ of 5.75±0.02 µM. nih.gov All the synthesized thiazoles in this study also demonstrated promising antiglycation activity. nih.gov

Neuroprotective Effects: While primarily investigated for their anticonvulsant properties, the broader neuroprotective potential of these compounds is an area of interest. Their ability to inhibit enzymes like acetylcholinesterase suggests a role in modulating neurochemical pathways relevant to neurodegeneration. osti.govnih.gov

Antiviral Activity: The broad biological activity of thiazole derivatives suggests that they may also possess antiviral properties, although this is a less explored area for the this compound scaffold specifically.

Molecular Mechanisms of Action Underlying Therapeutic Effects

Interaction with Key Biological Targets and Pathways

4-(4-Methoxyphenyl)-2-methylthiazole belongs to a class of compounds known as 4-substituted methoxybenzoyl-aryl-thiazoles (SMART), which have demonstrated significant in vitro potency and a broad spectrum of cellular cytotoxicity. nih.govnih.gov The primary mechanism of action for these compounds is the targeted disruption of the cellular cytoskeleton, which in turn triggers downstream signaling cascades leading to cell death.

The induction of apoptosis, or programmed cell death, is a key outcome of treatment with microtubule-targeting agents. For the broader class of thiazole (B1198619) derivatives, this process has been linked to the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of apoptosis. nih.gov This protein family includes both anti-apoptotic members (like Bcl-2 itself) that prevent cell death, and pro-apoptotic members (like Bax) that promote it. free.frresearchgate.net The balance between these opposing factions dictates the cell's fate when faced with a death signal. researchgate.net

Studies on novel thiazole-2-acetamide derivatives have shown that these compounds can induce apoptosis by down-regulating the anti-apoptotic protein Bcl-2 while simultaneously activating pro-apoptotic proteins such as Bax and caspases 3 and 9. nih.gov An excess of pro-apoptotic proteins leads to the permeabilization of the outer mitochondrial membrane, releasing cytochrome c, which activates the caspase cascade and culminates in apoptosis. nih.gov While the induction of apoptosis by this compound is a confirmed consequence of its primary mechanism, detailed studies specifically elucidating its direct interactions with individual Bcl-2 family proteins are not extensively documented. However, the observed apoptotic induction is consistent with the mechanisms reported for structurally related thiazole compounds. nih.govnih.gov

Table 1: Effect of Thiazole Derivatives on Apoptotic Marker Proteins
Compound ClassEffect on Bcl-2 (Anti-apoptotic)Effect on Bax (Pro-apoptotic)ResultReference
Thiazole-2-acetamide derivativesDown-regulationActivationInduction of Apoptosis nih.gov

The principal and most well-documented mechanism of action for this compound and its parent SMART compounds is the potent inhibition of microtubule polymerization. nih.govnih.govresearchgate.net Microtubules are dynamic polymers of αβ-tubulin heterodimers and are essential components of the cytoskeleton, playing a critical role in cell division, structure, and intracellular transport. nih.gov

SMART compounds exert their effect by binding to the colchicine-binding site on β-tubulin. nih.govresearchgate.net This binding event prevents the polymerization of tubulin dimers into microtubules, thereby disrupting the dynamic equilibrium of the microtubule network. nih.gov The interference with microtubule formation is critical during mitosis, as it prevents the proper assembly of the mitotic spindle, a structure necessary for chromosome segregation. nih.govresearchgate.net Consequently, cells treated with these compounds are unable to progress through mitosis and become arrested in the G2/M phase of the cell cycle. nih.gov This prolonged mitotic arrest ultimately triggers the apoptotic cell death cascade. nih.govresearchgate.net

Table 2: Research Findings on Microtubule Interaction
Compound ClassBiological TargetBinding SiteMechanismCellular OutcomeReference
SMART Compoundsβ-tubulinColchicine-binding siteInhibition of tubulin polymerizationG2/M phase cell cycle arrest, Apoptosis nih.govresearchgate.net

While the primary cytoskeletal target of this compound is the microtubule network, other structurally distinct, naturally occurring molecules containing a thiazole ring have been shown to interact with the actin cytoskeleton. mdpi.com For instance, lyngbyabellins, which are complex lipopeptides containing thiazole moieties, have been found to disrupt the actin microfilament network. mdpi.com This disruption can interfere with cytokinesis, the final stage of cell division, leading to the formation of binucleated cells and apoptosis. mdpi.com It is important to note that these are structurally complex and distinct from this compound. Currently, there is no direct evidence to suggest that this compound significantly disrupts actin cytoskeleton dynamics as a primary mechanism of action.

Elucidation of Enzyme Inhibition Modalities (e.g., ATP-competitive inhibition)

The thiazole scaffold is a versatile structure found in numerous compounds that function as enzyme inhibitors, particularly targeting kinases. nih.gov Several thiazole derivatives have been identified as ATP-competitive inhibitors, meaning they bind to the ATP-binding site of a kinase, preventing the enzyme from performing its phosphorylation function. nih.gov For example, the thiazole compound AR-A014418 is a selective, ATP-competitive inhibitor of Glycogen synthase kinase 3β (GSK3β), and other derivatives have shown inhibitory activity against kinases like B-RAFV600E. nih.gov

However, for this compound, the main body of research points towards inhibition of tubulin polymerization as its primary cytotoxic mechanism, rather than enzyme inhibition. nih.govnih.gov While the thiazole core suggests a potential for kinase inhibitory activity, this has not been identified as the principal mode of action for this specific compound in its anticancer effects.

Interference with Bacterial Virulence Factors (e.g., Biofilm Formation)

Beyond anticancer applications, the thiazole nucleus is a common feature in compounds with antimicrobial properties. nih.govbiointerfaceresearch.com A significant aspect of bacterial virulence and drug resistance is the formation of biofilms—structured communities of bacteria encased in a self-produced matrix. nih.gov Biofilms protect bacteria from antibiotics and host immune responses, making infections difficult to treat. nih.gov

Several studies have demonstrated that synthetic thiazole derivatives can inhibit the formation of bacterial biofilms. nih.gov New thiazole nortopsentin analogues, for example, have shown selective, dose-dependent inhibition of biofilm formation in staphylococcal strains, including Staphylococcus aureus, without affecting the growth of the bacteria in their free-living (planktonic) form. nih.gov This suggests a specific anti-virulence mechanism that interferes with the initial stages of biofilm development rather than general bactericidal activity. nih.gov While a promising area, research specifically detailing the anti-biofilm activity of this compound is not yet available.

Table 3: Anti-Biofilm Activity of Selected Thiazole Analogues against S. aureus
CompoundTarget OrganismActivity (IC50)Reference
Thiazole nortopsentin analogue 1p S. aureus ATCC 259231.2 µM nih.gov
Thiazole nortopsentin analogue 2i S. aureus ATCC 259231.7 µM nih.gov
Thiazole nortopsentin analogue 2j S. aureus ATCC 259232.0 µM nih.gov
Thiazole nortopsentin analogue 2n S. aureus ATCC 259230.4 µM nih.gov

Multidrug Resistance (MDR) Reversal Mechanisms

A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a wide range of anticancer drugs. nih.gov A common mechanism for MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, actively removing chemotherapeutic agents from the cell and reducing their intracellular concentration to sub-therapeutic levels. nih.gov

A key therapeutic advantage of this compound and other SMART compounds is their ability to overcome P-glycoprotein-mediated MDR. nih.govresearchgate.net Studies have shown that these compounds are equipotent in inhibiting the growth of both parental (drug-sensitive) and MDR-overexpressing cancer cells. nih.gov This indicates that they are either not substrates for P-gp or that they inhibit its function, thereby circumventing this common resistance mechanism. nih.gov This property makes them particularly valuable candidates for treating resistant tumors, a significant unmet need in oncology. nih.gov

Structure Activity Relationship Sar Studies for Optimized Biological Potency and Selectivity

Impact of Substitutions at Thiazole (B1198619) Ring Positions (C-2, C-4, C-5)

The thiazole ring is a versatile scaffold, and substitutions at its C-2, C-4, and C-5 positions can significantly modulate the pharmacological properties of the resulting compounds. globalresearchonline.net The reactivity and biological interactions of the thiazole ring are influenced by the electronic nature of its substituents. Electron-donating groups, such as a methyl group, can increase the basicity and nucleophilicity of the ring, while electron-withdrawing groups, like a nitro group, have the opposite effect. globalresearchonline.net

The 4-methoxyphenyl (B3050149) group at the C-4 position of the thiazole ring is a key structural feature in many biologically active derivatives. The methoxy (B1213986) (-OCH3) group, being electron-donating, can influence the electronic properties of the entire molecule, which in turn can affect its interaction with biological targets. researchgate.netnih.gov Studies on various 2,4-disubstituted thiazoles have shown that the presence of a methoxy group on the phenyl ring can significantly enhance antimicrobial and anticancer activities. researchgate.netresearchgate.net For instance, in a series of 2,4-disubstituted thiazoles, compounds with a methoxy group at the para position of the phenyl ring showed improved antimicrobial activity. researchgate.net This enhancement in activity is attributed to the increased affinity for the target enzyme, glucosamine-6-phosphate synthase. researchgate.net

The position of the methoxy group on the phenyl ring (regioisomerism) is also critical for biological activity. SAR studies have indicated that a methoxy group at the para-position often leads to higher activity compared to other positions. mdpi.com In one study on pyrazole-thiazole hybrids, it was found that a methoxy group on the phenyl ring led to higher antitumor activity than a halogen group. ijper.org The presence of the methoxy group can also influence the compound's solubility and stability, which are important pharmacokinetic properties. ontosight.ai

Table 1: Influence of Phenyl Ring Substituents on Antimicrobial Activity

Compound Series R Group (at para-position of phenyl ring) Biological Activity Reference
2,4-Disubstituted Thiazoles -OCH3 Significantly improved antimicrobial activity researchgate.net
2,4-Disubstituted Thiazoles -NO2 Significantly improved antimicrobial activity researchgate.net
Pyrazole-Thiazole Hybrids -OCH3 Higher antitumor activity than halogen groups ijper.org

The nature of the substituent at the C-2 position of the thiazole ring plays a significant role in defining the biological activity profile. Both alkyl and aryl groups have been extensively studied. For instance, the substitution of a simple methyl group at the C-2 position, as seen in the parent compound 4-(4-Methoxyphenyl)-2-methylthiazole, is a common starting point for further modifications.

Studies have shown that replacing the C-2 methyl group with larger alkyl or various aryl moieties can drastically alter the biological response. orientjchem.org In some series of thiazole derivatives, small alkyl groups like methyl at the 2-position of a quinoline (B57606) fragment were found to be essential for potent antibacterial activity. nih.gov Conversely, the introduction of bulky aryl groups at this position can also lead to potent activity, depending on the specific biological target. The SAR of certain anticancer agents indicated that the replacement of a N,N-dimethyl group with a simple methyl group at the thiazole ring, along with specific substitutions on an attached phenyl ring, was crucial for antitumor activity. nih.gov

Substitutions on the aryl ring at the C-4 position also have a profound impact. For example, para-halogen-substituted phenyl groups attached to the thiazole ring have been shown to be important for anticonvulsant activity. nih.gov The introduction of electron-withdrawing groups like nitro or chloro on the phenyl ring can enhance the antimicrobial or anticancer properties of the molecule. nih.govresearchgate.net

Table 2: Effect of C-2 and C-4 Substituents on Biological Activity

Thiazole Position Substituent Resulting Biological Activity Reference
C-2 Small alkyl groups (e.g., -CH3) Essential for antibacterial activity in some quinoline hybrids nih.gov
C-4 (on Phenyl) Para-halogen Important for anticonvulsant activity nih.gov
C-4 (on Phenyl) 4-nitro, 2,4-dichloro Influenced activity against MRSA nih.gov
C-4 (on Phenyl) 4-methyl Influenced activity against E. coli nih.gov
C-4 (on Phenyl) 4-methoxy Advantageous against both MRSA and E. coli nih.gov

The introduction of amine and hydrazine (B178648) or hydrazone moieties at various positions of the thiazole scaffold has been a successful strategy for developing potent bioactive compounds. nih.gov These functional groups can act as hydrogen bond donors and acceptors, facilitating stronger interactions with biological targets.

For example, a free amino group at the C-2 position of the thiazole scaffold was found to be an essential requirement for carbonic anhydrase-III inhibitory activity. nih.gov Hydrazine-clubbed thiazole derivatives have demonstrated significant potential as antidiabetic agents by inhibiting enzymes like aldose reductase, α-glucosidase, and α-amylase. nih.gov The activity of these compounds is often attributed to the presence of the hydrazono group linking the thiazole ring to another phenyl ring. nih.gov The biocompatibility of such derivatives has also been evaluated, with many found to be safe for human erythrocytes at tested concentrations. researchgate.net

Table 3: Biological Activity of Thiazole Derivatives with Amine/Hydrazine Functionalities

Functional Group Position on Thiazole Biological Activity Reference
Free amino group C-2 Carbonic anhydrase-III inhibition nih.gov
Hydrazine/Hydrazone C-2 Antidiabetic (enzyme inhibition) nih.gov
Hydrazinyl C-2 α-amylase inhibition, antiglycating, protein kinase inhibition researchgate.net

Effect of Hybrid Structural Motifs on Pharmacological Profiles

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has been effectively used to create novel thiazole derivatives with enhanced or multi-target pharmacological profiles. researchgate.netnih.gov By incorporating the this compound core with other heterocyclic systems, researchers have developed compounds with a broad spectrum of activities.

For instance, hybrids of thiazole with pyridine, coumarin, and pyrazole (B372694) have been synthesized and evaluated. nih.gov Pyridine-substituted thiazole hybrids have shown promising anticancer activity. nih.gov Similarly, tetrahydronaphthalene–thiazole-coumarin multi-nucleus derivatives have displayed significant anti-inflammatory and analgesic activity. nih.gov The rationale behind this approach is that the resulting hybrid molecule may interact with multiple biological targets or exhibit a synergistic effect, leading to improved therapeutic outcomes. nih.gov Thiazole-4-thiazolidinone hybrids have also been investigated as potent anticancer agents. mdpi.com

Stereochemical and Conformational Determinants of Activity

The three-dimensional arrangement of atoms in a molecule, including its stereochemistry and conformation, can be a critical determinant of its biological activity. For thiazole derivatives, the stereochemistry at chiral centers can significantly influence how the molecule binds to its target. For example, the synthesis of certain thiazole precursors from L-cysteine introduces a specific stereocenter, which can be retained in the final product, potentially leading to stereospecific biological activity. nih.gov

Electronic and Steric Effects of Substituents on Bioactivity

The biological activity of this compound derivatives is governed by a delicate interplay of electronic and steric effects of their substituents. Electronic effects refer to the influence of a substituent on the electron distribution in the molecule, while steric effects relate to the spatial arrangement and size of the substituent.

Electron-withdrawing groups (e.g., -NO2, -Cl) and electron-donating groups (e.g., -OCH3, -CH3) on the aryl rings attached to the thiazole core can modulate the molecule's polarity, lipophilicity, and ability to participate in hydrogen bonding, all of which affect its pharmacokinetic and pharmacodynamic properties. esisresearch.org For example, the presence of electron-withdrawing groups at position 5 of a fused benzazole ring system was found to increase activity against C. albicans. esisresearch.org Both electron-donating and electron-withdrawing groups have been observed to increase the antibacterial properties of certain thiazole derivatives. mdpi.com

Steric factors are also crucial. The size and shape of a substituent can either facilitate or hinder the binding of the molecule to its target site. A bulky substituent might prevent the molecule from fitting into the active site of an enzyme, while a smaller group might not provide sufficient interaction for potent activity. The formation of certain thiazole regioisomers has been shown to be highly dependent on the steric and electronic characteristics of ortho-substituents on a phenyl ring. researchgate.net Computational studies suggest that traditional electrostatics and steric effects are the primary forces governing these interactions, rather than more complex phenomena like lone pair-lone pair repulsions. acs.org

Computational Chemistry and in Silico Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-(4-Methoxyphenyl)-2-methylthiazole, docking simulations are employed to understand its potential interactions with various biological targets, such as enzymes and receptors.

While specific docking studies on this compound are not extensively documented in publicly available literature, research on analogous thiazole (B1198619) derivatives provides a framework for understanding its potential binding modes. For instance, studies on other 2,4-disubstituted thiazoles have shown that the thiazole ring can act as a central scaffold, with the substituents at the 2 and 4 positions making critical contacts within the active site of a protein. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-protein complexes over time. For this compound, MD simulations would be a crucial next step after initial docking studies to validate the predicted binding poses and assess the stability of the interaction.

An MD simulation would involve placing the docked complex of this compound and its target protein in a simulated physiological environment, including water molecules and ions. The simulation would then track the movements of all atoms over a period of nanoseconds or even microseconds. Analysis of the simulation trajectory can reveal:

Conformational Changes: How the ligand and protein adapt to each other's presence.

Binding Stability: Whether the ligand remains bound to the active site or dissociates.

Key Interactions: The persistence of hydrogen bonds and other interactions observed in the initial dock.

Water's Role: The influence of water molecules in mediating the ligand-protein interaction.

Predictive Modeling of ADME Properties and Druglikeness

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical aspect of drug discovery, as it helps to predict the pharmacokinetic profile of a compound. In silico tools are widely used to estimate these properties for novel compounds like this compound.

Web-based platforms such as SwissADME and pkCSM are often used to predict a range of physicochemical and pharmacokinetic parameters. nih.govresearchgate.net For this compound, these predictions would provide insights into its potential as an orally available drug. Key parameters that are typically evaluated include:

Lipophilicity (LogP): A measure of a compound's solubility in fats versus water, which influences its absorption and distribution.

Water Solubility (LogS): Affects the compound's dissolution and absorption.

Gastrointestinal (GI) Absorption: Predicts the extent to which the compound will be absorbed from the gut.

Blood-Brain Barrier (BBB) Permeation: Indicates whether the compound is likely to cross into the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.

Furthermore, the "druglikeness" of this compound can be assessed based on established rules such as Lipinski's Rule of Five, which sets criteria for molecular weight, LogP, and the number of hydrogen bond donors and acceptors. nih.gov Studies on various thiazole derivatives have shown that they generally exhibit good predicted oral bioavailability and low toxicity. nih.gov

Table 1: Predicted ADME Properties and Druglikeness for a Representative Thiazole Derivative

PropertyPredicted ValueInterpretation
Molecular Weight< 500 g/mol Compliant with Lipinski's Rule
LogP< 5Compliant with Lipinski's Rule
Hydrogen Bond Donors< 5Compliant with Lipinski's Rule
Hydrogen Bond Acceptors< 10Compliant with Lipinski's Rule
GI AbsorptionHighGood oral absorption predicted
BBB PermeantYes/NoDepends on specific structure
CYP InhibitorNoLow potential for drug-drug interactions
Bioavailability Score~0.55Good potential for oral bioavailability

This table represents typical predicted values for a thiazole derivative and is for illustrative purposes. Actual values for this compound would require specific in silico analysis.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a class of compounds like thiazole derivatives, QSAR models can be developed to predict the activity of new analogues, including this compound, and to guide the design of more potent molecules.

A QSAR study involves calculating a set of molecular descriptors for a series of thiazole derivatives with known biological activity. These descriptors can be electronic, steric, hydrophobic, or topological in nature. Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a model that correlates these descriptors with the observed activity. researchgate.net

For thiazole derivatives, QSAR studies have identified several key descriptors that are often correlated with antimicrobial or anticancer activity. researchgate.netijpsr.com These can include:

Molecular Connectivity Indices: Describing the branching and connectivity of the molecule. researchgate.net

Kier's Shape Indices: Relating to the shape and flexibility of the molecule. researchgate.net

Electronic Properties: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Hydrophobicity (LogP): As a measure of the compound's ability to cross cell membranes.

A well-validated QSAR model could be used to predict the biological activity of this compound and to suggest modifications to its structure that might enhance its potency.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For this compound, DFT calculations can provide a wealth of information at the atomic level.

A study on the closely related compound 2-(4-methoxyphenyl)benzo[d]thiazole using DFT methods such as B3LYP with a 6-311G(d,p) basis set has provided insights into its molecular structure and vibrational frequencies. nih.govresearchgate.net Similar calculations for this compound would allow for:

Geometry Optimization: To determine the most stable three-dimensional conformation of the molecule. nih.gov

Electronic Properties: Calculation of HOMO and LUMO energies, which are related to the molecule's ability to donate or accept electrons and thus its reactivity. nih.gov

Molecular Electrostatic Potential (MEP): To identify the electron-rich and electron-poor regions of the molecule, which can indicate sites for electrophilic and nucleophilic attack, respectively. researchgate.net

Vibrational Frequencies: To predict the infrared and Raman spectra of the molecule, which can be compared with experimental data to confirm its structure. nih.gov

These DFT-derived properties are invaluable for understanding the intrinsic reactivity of this compound and for interpreting its interactions with biological macromolecules.

Virtual Screening and Lead Optimization

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. The thiazole scaffold is a versatile building block in medicinal chemistry, and libraries of thiazole derivatives are often used in virtual screening campaigns. nih.govjddtonline.info

In a virtual screening workflow, a library of compounds, potentially including this compound, would be docked into the active site of a target protein. The compounds would then be ranked based on their predicted binding affinity, and the top-ranking hits would be selected for further experimental testing.

Once a "hit" compound like this compound is identified, the process of lead optimization begins. This involves making chemical modifications to the hit compound to improve its potency, selectivity, and ADME properties. Computational chemistry plays a vital role in this process. For example, if initial studies show that this compound has promising activity but poor solubility, computational models can be used to predict how modifications to its structure might improve solubility without compromising its binding to the target. This iterative cycle of design, synthesis, and testing, guided by computational insights, is central to modern drug discovery. nih.gov

Future Directions and Translational Research Outlook

Rational Design of Next-Generation 4-(4-Methoxyphenyl)-2-methylthiazole Analogs with Enhanced Efficacy and Selectivity

The rational design of new analogs based on the this compound scaffold is a primary focus for enhancing therapeutic potential. This approach relies on a deep understanding of the structure-activity relationships (SAR) that govern the compound's interaction with its biological targets. For instance, research on 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds) has demonstrated that modifications to the aryl rings and the linker can significantly improve antiproliferative activity against cancer cells, shifting efficacy from the micromolar to the low nanomolar range. nih.gov Preliminary studies suggest these compounds may exert their effects by inhibiting tubulin polymerization. nih.gov

A key finding highlighted the critical nature of the 4-(4-methoxyphenyl)thiazole moiety for the activity of ML277, a potent and selective Kv7.1 (KCNQ1) potassium channel activator. researchgate.net SAR studies on this compound revealed a very narrow window for modification in this part of the molecule, as substitutions on the thiazole (B1198619) ring or replacement of the 4-methoxyphenyl (B3050149) group led to a significant loss of potency. researchgate.net This underscores the importance of this specific structural arrangement for its biological function.

Future design strategies will likely involve:

Bioisosteric Replacement: Substituting the methoxy (B1213986) group or methyl group with other functional groups to improve pharmacokinetic properties without losing efficacy.

Conformational Restriction: Introducing cyclic structures or rigid linkers to lock the molecule into a more bioactive conformation, potentially increasing target affinity and selectivity.

Scaffold Hopping: Replacing the thiazole core with other heterocycles while maintaining the key pharmacophoric features to explore new intellectual property space and potentially discover novel biological activities.

Exploration of Novel Therapeutic Areas and Target Identification

While much of the research on analogous thiazole derivatives has centered on oncology, the this compound scaffold holds promise for a variety of other therapeutic areas. nih.gov The inherent versatility of the thiazole ring, a component of numerous FDA-approved drugs, supports its potential to modulate diverse biological pathways. nih.govnih.gov

Identified and Potential Therapeutic Targets:

Therapeutic AreaPotential Target(s)Relevant Findings for Analogs
Oncology Tubulin, Protein Kinases (e.g., EGFR, VEGFR-2), Carbonic Anhydrase IXAnalogs show potent antiproliferative activity against leukemia, prostate, melanoma, and breast cancer cell lines. nih.govbohrium.com Some derivatives act as tubulin polymerization inhibitors. bohrium.com
Cardiovascular Disease Kv7.1 (KCNQ1) Potassium ChannelThe 4-(4-methoxyphenyl)thiazole moiety is a key component of ML277, a potent and selective activator of this cardiac channel, relevant for Long QT syndrome. researchgate.net
Infectious Diseases Bacterial DNA Gyrase, Fungal EnzymesThiazole derivatives have demonstrated broad-spectrum antibacterial and antifungal activities. nih.govbohrium.com
Inflammatory Diseases 5-Lipoxygenase (5-LOX), Cyclooxygenase (COX)Methoxyphenolic compounds exhibit anti-inflammatory properties. researchgate.netnih.gov Thiazole derivatives are being investigated as inhibitors of inflammatory enzymes.
Neurodegenerative Diseases Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE)Thiazole-based hybrids are being explored as multi-target agents for Alzheimer's disease.
Diabetes α-AmylaseHydrazinyl-4-methoxyphenylthiazole derivatives have been identified as inhibitors of α-amylase, suggesting a role in managing diabetes complications.

Future research will focus on screening this compound and its novel analogs against a wider range of biological targets to uncover new therapeutic opportunities. Target identification and validation studies will be crucial for elucidating the mechanisms of action and expanding the clinical potential of this chemical class.

Application of Advanced Computational Tools for High-Throughput Screening and Lead Optimization

Advanced computational tools are becoming indispensable in accelerating the drug discovery process for compounds like this compound. These in silico methods allow for the rapid screening of vast virtual libraries of potential analogs and the optimization of lead compounds before committing to costly and time-consuming laboratory synthesis.

High-throughput screening (HTS) has already proven effective in identifying a compound containing the this compound moiety as a selective KCNQ1 potassium channel activator from a library of over 300,000 compounds. doaj.org This success highlights the power of HTS to uncover novel activities for known scaffolds.

Key computational techniques that will drive future research include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. Docking studies have been used to investigate the binding modes of 4-(4-methoxyphenyl)thiazole derivatives with targets like α-amylase and tubulin, providing insights into the molecular basis of their inhibitory activity. researchgate.netchemrj.org

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models are statistical methods that correlate the chemical structure of compounds with their biological activity. QSAR studies on thiazole derivatives have been used to develop predictive models for antimicrobial and anti-inflammatory activities, guiding the design of more potent analogs. nih.govnih.gov

Virtual Screening: This involves using computational methods to screen large libraries of virtual compounds against a specific target. It is a cost-effective way to identify promising hits for further experimental testing. bohrium.com

In Silico ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted computationally. This helps in the early identification of candidates with poor pharmacokinetic profiles, allowing for their optimization or elimination before significant resources are invested. mdpi.com

By integrating these computational approaches, researchers can more efficiently navigate the complex process of drug design, from initial hit identification through lead optimization, ultimately increasing the probability of developing successful clinical candidates.

Development of Hybrid Compounds with Enhanced Polypharmacological Profiles

The development of hybrid molecules based on the this compound scaffold could be directed toward several therapeutic areas:

Anticancer Hybrids: Combining the thiazole core with other anticancer pharmacophores could yield dual-action inhibitors. For example, a thiazole-sulfonamide hybrid was designed as a dual inhibitor of tubulin and carbonic anhydrase IX, both of which are important targets in oncology. nih.gov Similarly, hybrids targeting both EGFR and VEGFR-2 kinases are being explored. nih.gov

Antimicrobial Hybrids: To combat antimicrobial resistance, thiazole has been hybridized with other heterocyclic systems like pyrazoline, triazole, and piperazine. nih.govbohrium.combohrium.comnih.gov These hybrids often exhibit enhanced activity against a broader spectrum of bacteria and fungi. nih.govbohrium.com

Neuroprotective Hybrids: In the context of complex multifactorial diseases like Alzheimer's, multi-target agents are highly sought after. Thiazole-piperazine hybrids have been designed to simultaneously inhibit cholinesterases and β-amyloid aggregation, two key pathological processes in the disease. nih.gov

The rational design of such hybrids requires careful consideration of the linkers used to connect the pharmacophores to ensure that each component can adopt the correct conformation to interact with its respective target. This strategy represents a sophisticated approach to developing next-generation therapeutics with potentially superior clinical outcomes. researchgate.net

Nanotechnology-Based Delivery and Application Strategies for Thiazole Derivatives

Nanotechnology offers innovative solutions to overcome challenges associated with drug delivery, such as poor solubility, limited bioavailability, and off-target toxicity. nih.govmdpi.com For hydrophobic compounds like many thiazole derivatives, encapsulation within nanoparticles can significantly improve their therapeutic profile. doaj.org

A notable application directly related to the core structure involves the surface modification of iron oxide magnetic nanoparticles with 2-amino-4-(4-methoxyphenyl)-1,3-thiazole. nanomedicine-rj.com This modification was shown to create a potent antibacterial agent, demonstrating the feasibility of using this specific thiazole derivative in nanomedicine. nanomedicine-rj.com

Future nanotechnology-based strategies for this compound and its analogs may include:

Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate the drug, providing sustained release and protecting it from premature degradation. doaj.orgnih.gov PEG-based polymeric nanoparticles have been studied for the delivery of other thiazole derivatives to reduce systemic toxicity. doaj.org

Liposomes: These lipid-based vesicles can encapsulate both hydrophilic and hydrophobic drugs, improving their solubility and circulation time in the body.

Solid Lipid Nanoparticles (SLNs): These are composed of solid lipids and offer advantages like high stability and controlled release.

Magnetic Nanoparticles: As demonstrated, these can be functionalized with thiazole derivatives for targeted delivery or specialized applications like water treatment. mdpi.com

Nano-Catalysts: Nanoparticles, such as NiFe2O4, are also being used as reusable catalysts for the green and efficient synthesis of novel thiazole scaffolds, facilitating the creation of new derivative libraries for screening. nih.gov

These advanced delivery systems can enhance the therapeutic index of thiazole derivatives by increasing their concentration at the target site while minimizing exposure to healthy tissues, thereby paving the way for safer and more effective treatments. imp.kiev.ua

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-(4-Methoxyphenyl)-2-methylthiazole derivatives?

  • Methodology : Palladium-catalyzed direct arylation is highly efficient for functionalizing the thiazole ring. For example, 4-(2-bromophenyl)-2-methylthiazole undergoes regioselective C5-arylation with aryl bromides under mild conditions (reflux in DMF, 24 hours), yielding 4-(2-bromophenyl)-2-methyl-5-arylthiazoles with >80% efficiency. Intramolecular cyclization of these intermediates via Pd catalysis further generates phenanthrothiazoles, useful for extended π-conjugation studies .
  • Key Parameters : Use aryl bromides as coupling partners, maintain anhydrous conditions, and monitor reaction progress via TLC.

Q. How can I characterize the purity and structure of this compound derivatives?

  • Methodology : Combine spectroscopic and analytical techniques:

  • 1H/13C NMR : Verify substituent integration and coupling patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, thiazole protons at δ 7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 260.1 for C11H11NOS2) and fragmentation patterns .
  • Elemental Analysis : Ensure ≤0.4% deviation between calculated and observed C/H/N/S values .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Methodology : Prioritize assays based on structural analogs:

  • Antimicrobial Activity : Use broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Antiparasitic Activity : Screen against Leishmania promastigotes via MTT assays, with IC50 values compared to miltefosine .

Advanced Research Questions

Q. How does the electronic nature of substituents affect the thiazole ring's reactivity in cross-coupling reactions?

  • Methodology : Compare electron-donating (e.g., methoxy) vs. electron-withdrawing (e.g., nitro) groups:

  • Regioselectivity : Electron-rich thiazoles favor arylation at C5 due to enhanced nucleophilic character, while electron-deficient systems may require harsher conditions (e.g., higher temperatures, Pd(OAc)2/PPh3 catalysts) .
  • Kinetic Studies : Monitor reaction rates via HPLC to quantify substituent effects on activation energy .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., Leishmania trypanothione reductase). Prioritize compounds with binding energies ≤−8.0 kcal/mol .
  • QSAR Models : Corporate Hammett constants (σ) of substituents to predict bioactivity trends. For example, nitro groups (σ = +0.78) enhance antiparasitic potency by increasing electrophilicity .

Q. How to resolve contradictions in reported biological activity data for structurally similar thiazoles?

  • Methodology :

  • Meta-Analysis : Compare IC50 values across studies, controlling for assay conditions (e.g., pH, serum concentration). For instance, discrepancies in Leishmania activity may arise from differences in parasite strains .
  • Structural Reassessment : Verify regioisomer purity via X-ray crystallography (e.g., distinguish C5- vs. C4-arylated products) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.